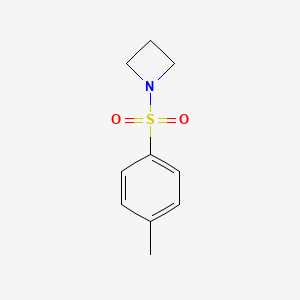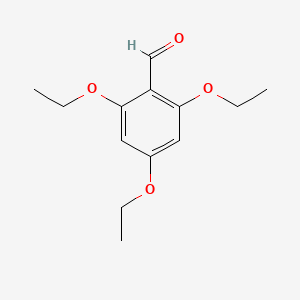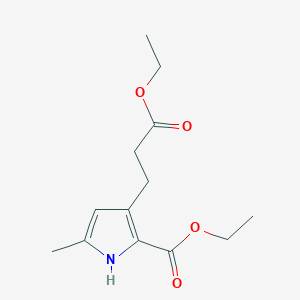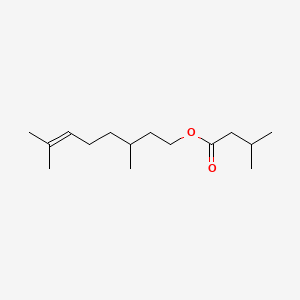
Citronellyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citronellyl isovalerate belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl isovalerate has been primarily detected in urine. Within the cell, citronellyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl isovalerate has an apple, blackcurrant, and chamomile taste.
Applications De Recherche Scientifique
Aroma Precursor in Rose Flowers
Citronellyl isovalerate, also known as citronellyl β-sophoroside, has been identified as an aroma precursor in flowers of Rosa damascena var. bulgaria. This compound is isolated through enzymatic hydrolysis and contributes to the characteristic aroma of these flowers (Oka et al., 1998).
Enzymatic Synthesis in Industrial Applications
Citronellyl isovalerate has been synthesized through various enzymatic processes. For instance, the enzymatic synthesis of citronellyl acetate, a related compound, has been achieved using immobilized Candida antarctica lipase B in solvent-free media, demonstrating its potential in industrial applications like perfumery chemicals (Lozano et al., 2007).
Role in Repellent Applications
Citronellyl isovalerate and its derivatives have shown potential as nonlethal vertebrate repellents. Studies with European starlings revealed that citronellyl compounds, including citronellyl acetate and citronellyl butyrate, can effectively repel birds, suggesting their use in environmentally safe repellent applications (Hile, 2004).
Biodegradation Studies
The biodegradation of citronellyl-related compounds, such as citronellol and citronellyl acetate, has been studied in Pseudomonas mendocina, a strain isolated from Cymbopogon windelandi fields. This research provides insights into the microbial metabolism of citronellyl compounds and their environmental impact (Tozoni et al., 2010).
Investigation in Organic Chemistry Education
Citronellyl isovalerate and its derivatives have also found applications in educational settings. For instance, the synthesis of β-citronellyl tosylate, a related compound used as a perfume precursor and laundry detergent additive, has been introduced as a project in organic chemistry teaching laboratories to expose students to perfume chemistry and green chemistry principles (Mascarenhas, 2013).
Propriétés
Numéro CAS |
68922-10-1 |
|---|---|
Nom du produit |
Citronellyl isovalerate |
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enyl 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3 |
Clé InChI |
WZTNQQJXPYEGAF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
SMILES canonique |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Densité |
d 0.88 |
Autres numéros CAS |
68922-10-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



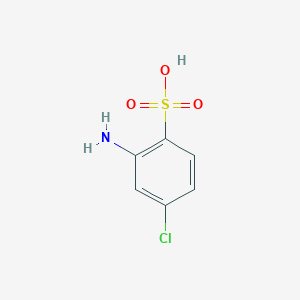
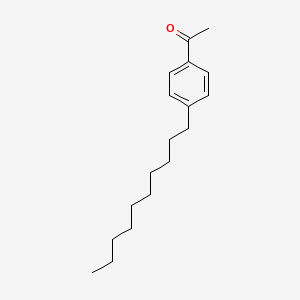
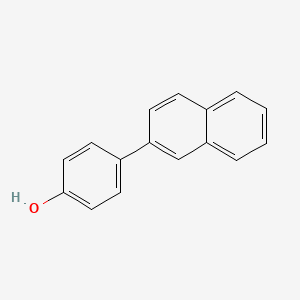
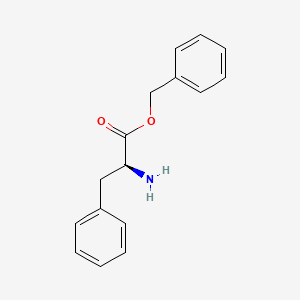
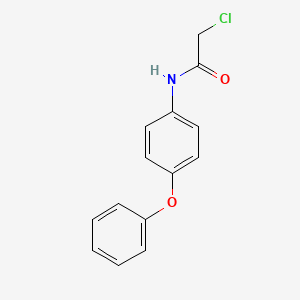
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596073.png)
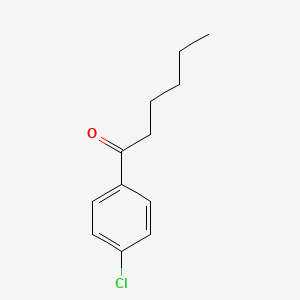
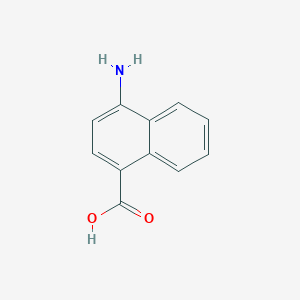
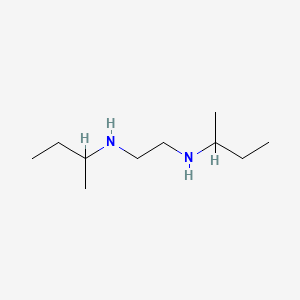
![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)

